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Compound Name:
2-Thiouridine 5'-triphosphate

tetrasodium salt

CAS No.: 1343364-70-4

Cat. No.: B1139189 Get Quote

Executive Summary
Thiouridine—a nucleoside where a canonical oxygen atom is replaced by sulfur—represents a

pivotal modification in the history of molecular biology.[1] From its primordial role as a potential

prebiotic precursor to DNA, to its modern utility in deciphering RNA kinetics (SLAM-seq) and

mapping protein-RNA interactions (PAR-CLIP), thiouridine is a versatile molecular tool.

While pseudouridine (

) has claimed the spotlight in mRNA therapeutics, 2-thiouridine (

) and 4-thiouridine (

) remain critical for structural biology and transcriptomics. This guide dissects the chemical
behavior, biological mechanisms, and experimental applications of thiouridine, providing
researchers with the "why" and "how" of deploying these sulfur-modified bases.

Chemical Architecture & Stability
The introduction of a sulfur atom induces significant changes in the electronic and steric

properties of the uracil base.
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2-Thiouridine (

): Sulfur replaces the keto-oxygen at position 2. This modification enhances the "stacking"
capability due to the larger van der Waals radius and higher polarizability of sulfur.

4-Thiouridine (

): Sulfur replaces the keto-oxygen at position 4. This variant is photosensitive, absorbing UV
light (approx. 330–360 nm), which allows for zero-distance crosslinking to aromatic amino
acids.

Synthesis Pathways
Chemical synthesis of thiouridine requires bypassing the instability of the glycosidic bond and

the susceptibility of sulfur to oxidation.

Vorbruggen Coupling (

): The gold standard for

involves silylating 2-thiouracil (using HMDS) and coupling it with a protected ribose (1-O-
acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in the presence of a Lewis acid (TMSOTf).

Thionation (

):

is often synthesized from protected uridine using Lawesson’s reagent or phosphorus
pentasulfide (

) in high-boiling solvents like dioxane or pyridine.

The "Dark Side": Oxidative Instability
Critical Insight for Researchers: Thiouridines are highly susceptible to oxidative desulfurization.

Mechanism: In the presence of reactive oxygen species (ROS) or peroxides, the sulfur atom

is attacked, leading to the formation of a sulfonate intermediate which hydrolyzes back to the

canonical Uridine (U) or 4-pyrimidinone.
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Handling Protocol: Always maintain reducing conditions (DTT or

-mercaptoethanol) during purification and storage. Avoid buffers with high pH (>8.5), which
accelerate desulfurization.

Biological Imperative: The Wobble Mechanism
Naturally,

is found at the wobble position (nucleotide 34) of tRNAs (e.g.,

,

,

).[2]

Conformational Rigidity
The 2-thio group sterically clashes with the 2'-hydroxyl group of the ribose, forcing the sugar

into a C3'-endo conformation (A-form RNA). This "pre-organizes" the anticodon loop, reducing

the entropic cost of codon binding.

Specificity Enforcement
Unlike unmodified U, which can promiscuously pair with G (U:G wobble),

restricts pairing to Adenosine (

:A). The sulfur atom creates a repulsive steric clash with the exocyclic amine of Guanosine,
preventing misreading of the genetic code.
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Caption: Mechanism of

in tRNA wobble position. The modification enforces structural rigidity and prevents
mistranslation by blocking U:G pairing.

The Thiouridine Toolkit: Experimental
Methodologies
PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced
Crosslinking and Immunoprecipitation)
PAR-CLIP utilizes

to freeze protein-RNA interactions in living cells.

Mechanism:

Cells incorporate ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline

ng-star-inserted">

into nascent transcripts.[3][4][5]

Irradiation with 365 nm UV light excites the 4-thiouracil base, causing it to react with

aromatic amino acids (Phe, Tyr, Trp) of bound proteins.[6]

The Signature: During reverse transcription, the crosslinked
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pairs with Guanosine instead of Adenosine, leading to a T-to-C transition in the sequencing
data. This mutation allows bioinformaticians to pinpoint the binding site with single-nucleotide
resolution.

Metabolic Labeling: From Biotin to SLAM-seq
Measuring RNA half-life requires separating "new" RNA from "old."

Classical Method: Biotinylate the thiol group of

-RNA using HPDP-biotin, then purify on Streptavidin beads. Drawback: Low yield, bias
towards high-GC content.

Modern Method (SLAM-seq / TimeLapse): Chemical alkylation of the ngcontent-ng-

c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

thiol group (using Iodoacetamide) alters its hydrogen bonding properties. Reverse
transcriptase reads the alkylated-

as a Cytosine.

Result: "New" reads have T>C mutations; "Old" reads do not. No physical enrichment

required.

Protocol: High-Fidelity SLAM-seq Labeling
Objective: Measure RNA turnover kinetics in mammalian cells.

Reagents:

4-Thiouridine (100 mM stock in DMSO, store at -20°C).

Iodoacetamide (IAA) (freshly prepared 100 mM in 100% Ethanol).

Reducing Agent: DTT (for quenching).

Step-by-Step Workflow:

Pulse Labeling: Treat cells with
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(50–500 µM) for a defined pulse time (e.g., 60 min).

Expert Note: Titrate

concentration. High levels (>500 µM) induce nucleolar stress and inhibit rRNA synthesis.
Use the lowest effective dose (often 50-100 µM).

Lysis & Extraction: Lyse cells in TRIzol. Perform extraction immediately in the dark.

Critical: Add 0.1 mM DTT to the lysis buffer to prevent premature oxidation of

.

Alkylation (The Conversion):

Resuspend RNA in reaction buffer (50 mM NaPO4 pH 8.0, 50% DMSO).

Add Iodoacetamide to 10 mM final conc.

Incubate at 50°C for 15 min.

Why pH 8.0? Thiolate anion (

) is the nucleophile. pH > pKa of

(approx 8.0) ensures reactivity.

Quenching: Stop reaction with excess DTT (20 mM).

Purification: Ethanol precipitate RNA to remove excess IAA.

Library Prep: Proceed with standard mRNA-seq library preparation.
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Caption: SLAM-seq workflow. 4sU incorporation is chemically converted to a Cytosine analog,

detected as T>C mutations in sequencing.

Therapeutic Applications & Immunogenicity

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1139189?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In the context of mRNA therapeutics (vaccines), the goal is to evade the innate immune system

(TLR7/TLR8) and enhance protein output.

Thiouridine vs. Pseudouridine

Feature
2-Thiouridine (

)

Pseudouridine (

)

N1-
Methylpseudouridi
ne (

)

TLR Evasion Moderate High Very High

Translation
Enhanced (Wobble

effect)
Enhanced Superior

Stability Oxidation Sensitive Very Stable Very Stable

Primary Use
tRNA mimics, specific

coding
Early mRNA vaccines

Current COVID-19

Vaccines

Immunogenicity Mechanism
Unmodified uridine activates TLR7, triggering interferon (IFN) release which shuts down

translation.

Effect: The 2-thio modification alters the major groove profile of the RNA helix, reducing TLR
binding affinity. However, it is less effective than

at completely silencing the immune alarm, which is why Pfizer/BioNTech and Moderna
utilized

for their SARS-CoV-2 vaccines.

Niche Utility:

is still investigated for self-amplifying mRNA (saRNA) constructs where a balanced immune
response (adjuvant effect) might be desired.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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